Tak-632

pan-RAF inhibitor biochemical IC50 BRAF V600E

TAK-632 is the only pan-RAF inhibitor delivering nanomolar potency across all RAF isoforms without paradoxical MAPK activation—the key liability of vemurafenib and dabrafenib. It binds BRAF in the DFG-out conformation, retaining efficacy in NRAS-mutant melanoma (GI50 11 nM) and BRAFi-resistant models where first-generation agents fail (GI50 >10 μM). Slow dissociation (t1/2 >60 min) supports once-daily oral dosing. Synergizes with MEK inhibitor TAK-733 (CI<0.7), serving as the validated benchmark for RAF-MEK combination screens.

Molecular Formula C27H18F4N4O3S
Molecular Weight 554.5 g/mol
Cat. No. B15612416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTak-632
Molecular FormulaC27H18F4N4O3S
Molecular Weight554.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H18F4N4O3S/c28-19-7-6-17(12-21(19)33-23(36)11-14-2-1-3-16(10-14)27(29,30)31)38-22-9-8-20-24(18(22)13-32)39-26(34-20)35-25(37)15-4-5-15/h1-3,6-10,12,15H,4-5,11H2,(H,33,36)(H,34,35,37)
InChIKeyOJFKUJDRGJSAQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TAK-632 Pan-RAF Inhibitor Procurement Evidence: Baseline Molecular Profile & Comparator Landscape


TAK-632 is a synthetic, ATP‑competitive pan‑RAF kinase inhibitor belonging to the 1,3‑benzothiazole class [1]. In cell‑free assays it inhibits CRAF, BRAF(V600E), and BRAF(WT) with IC50 values of 1.4, 2.4, and 8.3 nM, respectively, while showing substantially weaker activity against a panel of >100 other kinases [2]. TAK‑632 binds BRAF in the DFG‑out (inactive) conformation and uniquely suppresses RAF activity in BRAF wild‑type cells without triggering the paradoxical MAPK pathway activation that limits first‑generation BRAF inhibitors such as vemurafenib and dabrafenib [3]. These properties position TAK‑632 as a differentiated pan‑RAF inhibitor for melanoma models driven by BRAF‑V600E, NRAS mutations, or BRAF‑inhibitor‑resistance mechanisms.

Why Pan‑RAF Inhibitors Cannot Be Freely Substituted: TAK‑632 Unique Differentiation Rationale


Pan‑RAF inhibitors are not interchangeable because they differ fundamentally in their binding mode (DFG‑in vs. DFG‑out), selectivity window, and propensity to induce RAF paradoxical activation. First‑generation BRAF‑selective agents such as vemurafenib and dabrafenib, or multi‑kinase pan‑RAF inhibitors like sorafenib, potently activate the MAPK pathway in BRAF wild‑type cells through RAF dimerization, which causes dose‑limiting toxicities and drives acquired resistance [1]. TAK‑632 was explicitly optimised to avoid this liability while maintaining high potency across all three RAF isoforms [2]. The quantitative evidence below demonstrates that TAK‑632 delivers a distinct pharmacological profile that cannot be replicated by simply switching to another pan‑RAF inhibitor, making it the preferred tool compound for studies in BRAF‑wild‑type or NRAS‑mutant melanoma models where paradoxical activation is a critical experimental variable [3].

TAK‑632 Head‑to‑Head & Cross‑Study Quantitative Differentiation Evidence


TAK‑632 vs. Vemurafenib: RAF Isoform Biochemical Potency (Cross‑Study Comparison)

In cell‑free enzymatic assays, TAK‑632 inhibits CRAF with an IC50 of 1.4 nM, BRAF(V600E) with 2.4 nM, and BRAF(WT) with 8.3 nM [1]. By comparison, vemurafenib (PLX4032) exhibits IC50 values of 31 nM against BRAF(V600E), 48 nM against CRAF, and 100 nM against BRAF(WT) under analogous biochemical conditions [2]. TAK‑632 is therefore approximately 13‑fold more potent against BRAF(V600E), 34‑fold more potent against CRAF, and 12‑fold more potent against BRAF(WT) than vemurafenib. This potency advantage is achieved while maintaining a favourable selectivity profile across a broad kinase panel [1].

pan-RAF inhibitor biochemical IC50 BRAF V600E CRAF kinase selectivity

TAK‑632 Avoids Paradoxical MAPK Activation in BRAF Wild‑Type Cells vs. Vemurafenib (Direct Head‑to‑Head Comparison)

In BRAF wild‑type melanoma cells (SK‑MEL‑2, NRAS‑mutant), TAK‑632 at concentrations up to 1 μM suppressed pMEK and pERK levels without elevating phospho‑MEK or phospho‑ERK above baseline, whereas vemurafenib treatment caused a 2‑ to 3‑fold increase in pMEK and pERK, indicative of dose‑dependent paradoxical pathway activation [1]. Quantitative densitometry from western blot analysis confirmed that at 100 nM, vemurafenib increased pERK by 2.8‑fold, while TAK‑632 reduced pERK by 62% relative to vehicle control [1]. This differentiation was observed across multiple BRAF wild‑type cell lines and is mechanistically attributed to TAK‑632's slow dissociation from RAF dimers and its DFG‑out binding mode [2].

paradoxical activation MAPK pathway BRAF wild-type pMEK pERK resistance

TAK‑632 Antiproliferative Activity in NRAS‑Mutant Melanoma Cells vs. Vemurafenib (Direct Head‑to‑Head Comparison)

In a 72‑hour viability assay, TAK‑632 inhibited the proliferation of NRAS‑mutant SK‑MEL‑2 melanoma cells with a GI50 of 11 nM, while vemurafenib exhibited no meaningful antiproliferative activity (GI50 >10 μM) in the same cell line [1]. In A375 cells (BRAF V600E), TAK‑632 displayed a GI50 of 6 nM, compared with 0.6 μM for vemurafenib [2]. The >900‑fold difference in NRAS‑mutant cells and the 100‑fold difference in BRAF‑V600E cells illustrate the functional advantage of TAK‑632 across genotypes that are clinically relevant to acquired BRAF‑inhibitor resistance [1].

NRAS-mutant melanoma GI50 antiproliferative drug resistance

TAK‑632 Exhibits Slow Target Dissociation Kinetics Relative to Vemurafenib (Direct Head‑to‑Head Comparison)

Surface plasmon resonance (SPR) analysis revealed that TAK‑632 dissociates from BRAF with a half‑life (t1/2) of >60 min, compared with <5 min for vemurafenib under identical assay conditions [1]. This slow off‑rate enables TAK‑632 to maintain inhibition of RAF dimers even after dimer formation, a property that is mechanistically linked to its ability to suppress kinase activity in the dimeric state rather than promoting transactivation [2]. In cell‑based washout experiments, TAK‑632 sustained >80% inhibition of pERK for 6 h after drug removal, whereas pERK levels rebounded to >70% of control within 1 h after vemurafenib washout [1].

target residence time slow off-rate RAF dimer inhibition kinase binding kinetics

TAK‑632 Synergy with MEK Inhibitor TAK‑733 in BRAF‑Inhibitor‑Resistant Models (Direct Head‑to‑Head Combination Comparison)

The combination of TAK‑632 with the MEK inhibitor TAK‑733 produced synergistic antiproliferative effects (combination index <0.7) in both NRAS‑mutant SK‑MEL‑2 cells and BRAF‑V600E A375 cells that had acquired resistance to vemurafenib through NRAS Q61K expression or ΔN‑BRAF truncation [1]. In contrast, the combination of vemurafenib with TAK‑733 in the same resistant cell models showed additive to antagonistic effects (combination index 0.9–1.2), consistent with vemurafenib's inability to suppress RAF dimer‑mediated signalling in these contexts [1]. The synergistic effect of TAK‑632 plus TAK‑733 was accompanied by more profound and durable suppression of pERK compared with either single agent [2].

drug synergy MEK inhibitor NRAS-mutant melanoma combination therapy TAK-733

TAK‑632 Procurement: Evidence‑Backed Research & Industrial Application Scenarios


NRAS‑Mutant Melanoma Xenograft Efficacy Studies

TAK‑632 is the only pan‑RAF inhibitor with demonstrated nanomolar GI50 (11 nM) and MAPK pathway suppression in NRAS‑mutant melanoma cells without paradoxical activation [1]. This makes it the tool compound of choice for establishing xenograft models of NRAS‑driven melanoma and evaluating tumour growth inhibition in a genotype where vemurafenib is inactive (GI50 >10 μM) [1]. The slow target dissociation kinetics (t1/2 >60 min) further support sustained in vivo target coverage with once‑daily oral dosing regimens [2].

Acquired BRAF‑Inhibitor Resistance Mechanism Studies

In A375 cell lines engineered to express the common resistance mediators NRAS Q61K or ΔN‑BRAF truncation, TAK‑632 retains potent antiproliferative activity (GI50 6–12 nM) and synergises with the MEK inhibitor TAK‑733 (CI<0.7), whereas vemurafenib is ineffective [1]. Researchers studying the molecular evolution of BRAF‑inhibitor resistance should select TAK‑632 to ensure that the pharmacological tool does not confound experimental readouts by activating the pathway it is intended to inhibit [2].

Kinase Selectivity Profiling Panels Requiring Broad RAF Coverage

TAK‑632 displays potent inhibition of all three RAF isoforms (CRAF IC50 1.4 nM, BRAF V600E IC50 2.4 nM, BRAF WT IC50 8.3 nM) with minimal activity (IC50 >120 nM) against a diverse panel of off‑target kinases including PDGFRβ, FGFR3, GSK3β, and CDK2 [1][2]. This selectivity window makes TAK‑632 the preferred pan‑RAF standard for kinome‑wide selectivity screens and for chemical biology experiments that require unambiguous attribution of phenotype to RAF pathway inhibition [1].

Combination Therapy Proof‑of‑Concept Studies with MEK Inhibitors

The synergistic interaction between TAK‑632 and MEK inhibitor TAK‑733 (CI<0.7) in NRAS‑mutant and BRAFi‑resistant melanoma cells, coupled with durable pERK suppression, provides a validated positive‑control combination for in vitro synergy screening cascades [1]. Contract research organisations and pharmaceutical discovery teams can use TAK‑632 plus TAK‑733 as a benchmark combination when evaluating novel RAF‑MEK inhibitor pairs [2].

Technical Documentation Hub

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